molecular formula C24H24N2O3S B2947631 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 308297-82-7

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No. B2947631
CAS RN: 308297-82-7
M. Wt: 420.53
InChI Key: GTULVKNEFCCPIH-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . It also contains a chromen-4-one moiety, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring with a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and chromen-4-one moieties would likely contribute significantly to the compound’s overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could potentially make it relatively non-polar and insoluble in water .

Scientific Research Applications

Fluorescent Brighteners

Researchers Harishkumar, Mahadevan, and Masagalli (2012) developed a novel method for synthesizing fluorescent derivatives of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one. This compound exhibited moderate to low emission intensities in fluorescence studies, positioning it as a potential candidate for use as a fluorescent brightener in various applications (Harishkumar et al., 2012).

Antibacterial Activity

A study by Behrami and Dobroshi (2019) synthesized and characterized derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to the this compound. These compounds demonstrated high levels of antibacterial activity, suggesting their potential application in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Properties

Abd-Almonuim, Mohammed, and Al-khalifa (2020) prepared and characterized a derivative of 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one, showing significant antioxidant activities. This compound showed a high scavenging activity against stable DPPH radicals, indicating its potential as an antioxidant (Abd-Almonuim et al., 2020).

Photo-Release and Fluorescence Monitoring

Zhang and Chen (2017) described the use of a similar compound, 8-(2,3-dihydrobenzothiazol-2-yl)-7-hydroxy-4-methyl-2H-chromen-2-one, for the efficient photo-release of Zn2+ ions with fluorescence monitoring. This demonstrates potential applications in areas like bioimaging and sensor development (Zhang & Chen, 2017).

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-14-7-5-6-12-26(14)13-17-19(27)11-10-16-22(28)21(15(2)29-23(16)17)24-25-18-8-3-4-9-20(18)30-24/h3-4,8-11,14,27H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTULVKNEFCCPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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